molecular formula C12H18N2S2 B10920446 1-(2-Methylpropyl)-3-[2-(methylsulfanyl)phenyl]thiourea

1-(2-Methylpropyl)-3-[2-(methylsulfanyl)phenyl]thiourea

Cat. No.: B10920446
M. Wt: 254.4 g/mol
InChI Key: IICLZDSUBIKPHO-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-3-[2-(methylsulfanyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a 2-methylpropyl and a 2-(methylsulfanyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-3-[2-(methylsulfanyl)phenyl]thiourea can be achieved through a condensation reaction between an amine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature .

Industrial Production Methods

Industrial production of thioureas, including this compound, often involves the use of carbamoyl isothiocyanates as starting materials. These carbamoyl thioureas permit the creation of disubstituted and trisubstituted guanidines, as well as aromatic guanidines .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-3-[2-(methylsulfanyl)phenyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas and guanidines.

Scientific Research Applications

1-(2-Methylpropyl)-3-[2-(methylsulfanyl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-3-[2-(methylsulfanyl)phenyl]thiourea involves its interaction with molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylpropyl)-3-[2-(methylsulfanyl)phenyl]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2S2

Molecular Weight

254.4 g/mol

IUPAC Name

1-(2-methylpropyl)-3-(2-methylsulfanylphenyl)thiourea

InChI

InChI=1S/C12H18N2S2/c1-9(2)8-13-12(15)14-10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3,(H2,13,14,15)

InChI Key

IICLZDSUBIKPHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NC1=CC=CC=C1SC

Origin of Product

United States

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